molecular formula C14H14N2O3S B5863864 methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5863864
M. Wt: 290.34 g/mol
InChI Key: GYBHYNAWSROBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of cocaine and amphetamines. MDPV has gained popularity among drug users due to its euphoric effects and low cost. However, it has also been associated with a range of adverse effects, including addiction, psychosis, and even death.

Mechanism of Action

Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and other stimulants, and it is responsible for the drug's psychoactive effects. This compound also has some affinity for the sigma receptor, which may contribute to its effects on the brain.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced sociability. However, this compound can also produce adverse effects, including anxiety, paranoia, and psychosis. Long-term use of this compound has been associated with addiction, cognitive impairment, and other health problems.

Advantages and Limitations for Lab Experiments

Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has some advantages as a research tool, including its potency and selectivity for certain neurotransmitter systems. However, its use is also associated with a range of limitations, including its potential for abuse, adverse effects, and legal restrictions. Researchers must take precautions to ensure that their use of this compound is ethical and safe.

Future Directions

There are several areas of future research that could shed light on the effects of methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate and related drugs. These include investigations into the long-term effects of this compound on the brain and behavior, the development of new treatments for addiction to this compound and other stimulants, and the identification of new compounds that may have therapeutic potential. Additionally, researchers may explore the use of this compound and related drugs as tools for studying the brain and neurotransmitter systems.

Synthesis Methods

Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 2,4-pentanedione to form an intermediate product. This intermediate is then reacted with 4,5-dimethylthiophen-2-amine to produce this compound. The synthesis of this compound requires specialized equipment and expertise, and it is not a straightforward process.

Scientific Research Applications

Methyl 2-(isonicotinoylamino)-4,5-dimethyl-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential as a drug of abuse. Researchers have investigated its pharmacological properties, mechanism of action, and effects on the brain and behavior. This compound has been shown to produce a range of effects, including increased locomotor activity, hyperthermia, and enhanced dopamine release. These effects are similar to those produced by other stimulants, such as cocaine and amphetamines.

properties

IUPAC Name

methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHYNAWSROBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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